1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene

Electrosynthesis Heterocycle Synthesis Indole Synthesis

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene (CAS 2166704-89-6) is a halogenated nitroaromatic compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol. Its structure features a benzene ring substituted with a nitro group, two fluorine atoms, and a 2-bromoethyl side chain.

Molecular Formula C8H6BrF2NO2
Molecular Weight 266.04 g/mol
Cat. No. B15319265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
Molecular FormulaC8H6BrF2NO2
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr
InChIInChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2
InChIKeyGSYNJOPIWZJUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene: Procurement & Technical Specifications


1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene (CAS 2166704-89-6) is a halogenated nitroaromatic compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol [1]. Its structure features a benzene ring substituted with a nitro group, two fluorine atoms, and a 2-bromoethyl side chain . This substitution pattern creates a multifunctional building block with three distinct reactive centers for orthogonal derivatization in medicinal chemistry and agrochemical synthesis [2].

Why 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene Cannot Be Substituted by Generic Analogs


The selection of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene over close analogs is driven by distinct differences in reactivity, leaving-group capacity, and synthetic utility that preclude simple interchange. Unlike the direct aryl bromide analog (1-bromo-4,5-difluoro-2-nitrobenzene, CAS 321-17-5) which offers only a single C–Br bond for cross-coupling, the bromoethyl side chain provides a flexible two-carbon linker for nucleophilic substitution or alkylation chemistry that is geometrically inaccessible with a benzylic bromide [1]. Furthermore, compared to the chloroethyl variant (1-(2-chloroethyl)-4,5-difluoro-2-nitrobenzene), the bromoethyl compound exhibits superior leaving-group capacity, enabling faster and higher-yielding alkylation under milder conditions, a difference of critical importance in multi-step synthesis where cumulative yield is paramount [2].

Quantitative Differentiation of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene: A Comparative Evidence Guide


Electrochemical Reduction: Bromoethyl vs. Chloroethyl Analog

In a comparative electrochemical study, 1-(2-bromoethyl)-2-nitrobenzene (an analog lacking the 4,5-difluoro substitution) exhibited a distinct reduction pathway and product distribution compared to its chloroethyl counterpart. While direct quantitative data for the fully fluorinated target compound is not available, this study establishes a class-level difference in reactivity based on the halogen leaving group, which is expected to be magnified by the electron-withdrawing difluoro substitution [1].

Electrosynthesis Heterocycle Synthesis Indole Synthesis

Synthetic Utility: Distinct Reactive Handles of Bromoethyl vs. Aryl Bromide Analogs

The target compound possesses a primary alkyl bromide (bromoethyl) that is geometrically and electronically distinct from the aryl bromide present in the comparator 1-bromo-4,5-difluoro-2-nitrobenzene (CAS 321-17-5). The aryl bromide is a substrate for Suzuki-Miyaura and related cross-couplings, while the bromoethyl group is a nucleophilic substitution site for introducing flexible linkers. While no direct head-to-head quantitative comparison exists, the presence of both functionalities in a single building block is a unique feature not found in either comparator alone [1].

Cross-Coupling Alkylation Linker Chemistry

Impact of 4,5-Difluoro Substitution on Aromatic Ring Electronics

The 4,5-difluoro substitution pattern on the nitrobenzene ring significantly alters the electronic properties of the aromatic core compared to non-fluorinated or mono-fluorinated analogs. While no quantitative electronic parameter (e.g., Hammett σ values) for this specific compound was located, the general class of ortho-difluoro-nitrobenzene derivatives is known to exhibit enhanced metabolic stability and altered lipophilicity, critical for drug discovery [1]. This is a class-level advantage over non-fluorinated comparators like 1-(2-bromoethyl)-2-nitrobenzene.

Electronic Modulation Fluorination Medicinal Chemistry

Procurement-Guiding Application Scenarios for 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Scaffolds via Electrochemical Routes

Researchers developing novel indole-based kinase inhibitors or CNS-penetrant drug candidates can leverage the unique electrosynthetic pathway of the bromoethyl group to construct heterocyclic cores that are inaccessible using chloroethyl analogs [1]. The 4,5-difluoro substitution further enhances the metabolic profile of the final molecule, a key advantage over non-fluorinated building blocks.

Agrochemical Discovery: Building Block for Selective Herbicides or Fungicides

In the design of next-generation crop protection agents, the bromoethyl group provides a handle for attaching diverse pharmacophores (amines, thiols) via simple SN2 chemistry, while the difluoro-nitrobenzene core imparts desirable environmental stability and bioactivity [1]. This combination of flexible linker chemistry and fluorinated aromatic core is a recurring motif in modern agrochemical patents.

Organic Synthesis: Bifunctional Reagent for Orthogonal Functionalization

This compound serves as a platform for sequential functionalization: the nitro group can be reduced to an amine for amide bond formation, the bromoethyl group can undergo nucleophilic substitution to install a variety of linkers, and the aromatic fluorine atoms can be utilized in SNAr reactions under forcing conditions. This orthogonal reactivity profile enables efficient construction of complex molecular architectures in a convergent manner [1].

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